Estrone Versus 17β-Estradiol: Quantitative ERα/ERβ Subtype Binding Affinity and Selectivity Differences
In direct competitive binding assays using solubilized human estrogen receptors, Estrone (E1) demonstrates significantly lower binding affinity for both ERα and ERβ compared to the reference agonist 17β-estradiol (E2). The relative binding affinity (RBA) of E1 for ERα is 60 (E2 = 100), and for ERβ is 37 (E2 = 100), representing a 40% reduction in ERα binding and a 63% reduction in ERβ binding [1]. Additionally, Estrone exhibits negligible binding to the G protein-coupled estrogen receptor (GPER), with an RBA of <0.04, compared to E2's RBA of 100 [1]. This quantitative profile establishes Estrone as a weaker, ERα-preferring ligand relative to the high-affinity pan-agonist E2.
| Evidence Dimension | Relative Binding Affinity (RBA) to Human Estrogen Receptors |
|---|---|
| Target Compound Data | Estrone (E1): ERα RBA = 60; ERβ RBA = 37; GPER RBA < 0.04 (E2 = 100) |
| Comparator Or Baseline | 17β-estradiol (E2): ERα RBA = 100; ERβ RBA = 100; GPER RBA = 100 |
| Quantified Difference | E1 shows 40% lower ERα affinity and 63% lower ERβ affinity relative to E2; ERβ/ERα RBA ratio = 0.62 for E1 vs 1.0 for E2 |
| Conditions | Solubilized receptor competition experiments; data aggregated from multiple independent studies as summarized in Vrtačnik et al. (2014) |
Why This Matters
This quantitative difference enables researchers to selectively model weak or partial ER agonism and assess ERα/ERβ subtype preference, which is not achievable with the high-potency, non-selective reference agonist 17β-estradiol.
- [1] Vrtačnik P, Ostanek B, Mencej-Bedrač S, Marc J. The many faces of estrogen signaling. Biochem Med (Zagreb). 2014;24(3):329-342. Table 1: Ligand binding affinities. View Source
